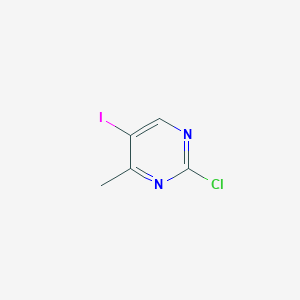

2-Chloro-5-iodo-4-methylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFXANRRVJVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934475-51-0 | |

| Record name | 2-chloro-5-iodo-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Iodo 4 Methylpyrimidine

Established Synthetic Routes and Reaction Pathways for Halogenated Pyrimidines

The traditional synthesis of halogenated pyrimidines, including 2-Chloro-5-iodo-4-methylpyrimidine, relies on a well-documented portfolio of reactions. These methods involve direct halogenation, the interconversion of functional groups, and sequential reactions starting from basic pyrimidine (B1678525) structures.

Direct Halogenation Strategies and Regioselectivity Considerations

Direct halogenation involves the introduction of halogen atoms directly onto the pyrimidine ring through electrophilic substitution. The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic attack compared to benzene. However, the 5-position is the most electron-rich and thus the most susceptible to electrophilic substitution. The presence of activating groups (like methyl) or deactivating groups (like chloro) on the ring further influences the regioselectivity of the reaction.

For the synthesis of this compound, a plausible direct halogenation strategy involves the iodination of the precursor 2-chloro-4-methylpyrimidine. Electrophilic iodinating reagents are employed for this purpose.

Common Iodinating Agents for Direct Halogenation:

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine.

Iodine monochloride (ICl): A highly reactive iodinating agent.

Iodine (I₂) with an oxidizing agent: A mixture such as I₂ and nitric acid or hydrogen peroxide can generate the electrophilic iodine species in situ.

The regioselectivity is directed to the 5-position due to the electronic properties of the pyrimidine ring and the influence of the existing substituents. Modern methods often employ hypervalent iodine(III) reagents in conjunction with potassium halide salts, which can facilitate clean and efficient regioselective halogenation under mild, aqueous conditions.

Functional Group Interconversion for Halogen Introduction

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.comub.edu This approach is particularly useful for introducing halogens onto a pyrimidine ring when direct halogenation is not feasible or yields undesirable isomers.

A classic FGI method for introducing an iodine atom is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. This pathway would involve the synthesis of 5-amino-2-chloro-4-methylpyrimidine as a key intermediate. The amino group can then be converted to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide (KI) or sodium iodide (NaI), yields the desired 5-iodo product. google.com

Reaction Sequence for FGI-based Iodination:

Nitration: Introduction of a nitro group at the 5-position of a suitable precursor.

Reduction: Reduction of the nitro group to an amino group.

Diazotization: Conversion of the amino group to a diazonium salt.

Iodination: Displacement of the diazonium group with iodine.

This multi-step sequence offers precise control over the position of the introduced iodine atom. google.com

Multi-Step Synthesis from Readily Available Pyrimidine Precursors

The synthesis of this compound is typically a multi-step process that begins with more common and readily available pyrimidine precursors. A crucial intermediate for this synthesis is 2-chloro-4-methylpyrimidine. chemicalbook.com This intermediate can be prepared from starting materials like 2,4-dichloro-6-methylpyrimidine or 2,6-dichloro-4-methylpyrimidine through selective dechlorination. chemicalbook.comchemicalbook.com

For example, 2-chloro-4-methylpyrimidine can be synthesized from 2,6-dichloro-4-methylpyrimidine by selective reduction using zinc powder in an ethanol/water mixture. chemicalbook.comchemicalbook.com Once this key intermediate is obtained, the iodine atom can be introduced at the 5-position using the methods described previously.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-methylpyrimidine | Zinc powder, Iodine, Ethanol/Water, Reflux at 70°C for 4 hours | 2-chloro-4-methylpyrimidine | 53% | chemicalbook.comchemicalbook.com |

| 2,4-dichloro-6-methyl-pyrimidine | Zinc powder, Ammonia, Water, Reflux for 2 hours | 2-chloro-4-methyl pyrimidine | 74.4% | chemicalbook.com |

| 2,4-dichloropyrimidine | MeMgCl, Fe(acac)3, THF, 0°C for 8 hours | 2-Chloro-4-methylpyrimidine | 50% | guidechem.com |

Advanced Synthetic Approaches to this compound and Analogues

Chemo- and Regioselective Preparations

Chemo- and regioselectivity are critical in the synthesis of complex molecules like this compound, which has multiple reactive sites. Advanced methods focus on precise control to modify only the intended position.

Directed Metalation: The use of directing groups can facilitate metalation (e.g., lithiation) at a specific position on the pyrimidine ring, followed by quenching with an electrophilic iodine source. This provides excellent regiocontrol.

Catalyst-Controlled Halogenation: Transition metal catalysis can be employed to direct halogenation to a specific C-H bond. While less common for pyrimidines compared to other heterocycles, research in this area is ongoing.

Optimized Direct Halogenation: Recent advancements in direct halogenation focus on mild and highly selective conditions. For instance, the use of hypervalent iodine reagents with halide salts in green solvents like water allows for efficient and regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines at room temperature, a principle that can be adapted to other pyrimidine systems. The choice of halogenating agent and reaction conditions can be fine-tuned to ensure that iodination occurs exclusively at the 5-position without affecting the chloro-substituent at the 2-position.

Scalable Synthesis Protocols for Industrial Applications

For a compound to be viable for industrial applications, its synthesis must be scalable, safe, and cost-effective. A scalable protocol for this compound would likely favor a route that avoids expensive reagents, cryogenic temperatures, or high-pressure conditions.

A potential industrial-scale synthesis could be based on the multi-step sequence starting from readily available dichloropyrimidines. chemicalbook.comchemicalbook.com The selective dechlorination step is robust, and the subsequent direct iodination can often be performed in standard reactors. A patent for the synthesis of the related compound 2-chloro-4-iodo-5-methylpyridine highlights a four-step process involving nitration, reduction, diazotization, and iodination that is described as having the advantage of simple technology suitable for industrial mass production. google.com Such a pathway, adapted for the pyrimidine core, would be a strong candidate for large-scale manufacturing.

Key considerations for a scalable protocol include:

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in chemical synthesis to maximize the yield of the desired product while minimizing the formation of impurities. This process typically involves a systematic investigation of various reaction parameters. For the synthesis of a halogenated pyrimidine derivative like this compound, key parameters that would likely be optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. A systematic study would involve running the reaction at various temperatures to find the optimal balance between reaction speed and purity.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Screening a range of solvents with different polarities and boiling points is a common optimization strategy.

Catalyst: If the synthesis involves a catalyzed step, the type and loading of the catalyst are crucial variables. Different catalysts can offer varying levels of activity and selectivity, directly impacting the yield and purity of the product.

Reaction Time: The duration of the reaction is another important factor. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long times may result in the formation of degradation products. Monitoring the reaction progress over time helps to determine the optimal endpoint.

Stoichiometry of Reagents: The molar ratio of the reactants can also be adjusted to drive the reaction towards the desired product and minimize side reactions.

Without specific experimental data from the scientific literature for this compound, it is not possible to provide a data-driven analysis of how these parameters affect the yield and purity of its synthesis. Research in this specific area appears to be limited or not publicly available.

Reactivity Profiles of 2 Chloro 5 Iodo 4 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 2-chloro-5-iodo-4-methylpyrimidine. This process allows for the displacement of the halogen substituents by a wide range of nucleophiles, providing a versatile method for the synthesis of diverse pyrimidine derivatives. The reaction generally proceeds through a two-step addition-elimination mechanism. pressbooks.pub

The SNAr mechanism is the most common pathway for nucleophilic substitution on pyrimidine rings. However, alternative mechanisms like the radical nucleophilic substitution (SRN1) and the elimination-addition (benzyne) pathways can also be considered in specific contexts. dalalinstitute.comdalalinstitute.com

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the case of this compound, a nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (a halogen), forming a tetrahedral intermediate. This addition is typically the rate-determining step. govtpgcdatia.ac.in

The negative charge of this complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which effectively stabilizes the intermediate. wikipedia.orggovtpgcdatia.ac.in This stabilization is analogous to the role played by nitro groups in classical Meisenheimer complexes derived from nitroarenes. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored to yield the substitution product. pressbooks.pub The stability of the Meisenheimer complex is a crucial factor in the facility of SNAr reactions on the pyrimidine core.

While the SNAr pathway is dominant, other mechanisms are known for aromatic systems. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism involves a chain reaction initiated by a single electron transfer (SET) to the substrate, forming a radical anion. dalalinstitute.comyoutube.com This intermediate then expels the leaving group to form an aryl radical, which reacts with the nucleophile. While less common than SNAr, SRN1 reactions have been reported for certain halogenated pyrimidines, particularly in reactions with carbanion nucleophiles in liquid ammonia. researchgate.net For this compound, this pathway might be accessible under specific photolytic or electrochemical conditions or with potent electron-donating nucleophiles. youtube.com

The benzyne (B1209423) mechanism, also known as an elimination-addition pathway, involves the formation of a highly reactive aryne intermediate (in this case, a "pyrimidyne"). govtpgcdatia.ac.in This mechanism typically requires a very strong base to deprotonate a ring hydrogen ortho to a leaving group. pressbooks.pubgovtpgcdatia.ac.in Given the electron-deficient nature of the pyrimidine ring, which increases the acidity of ring protons, the formation of a pyrimidyne intermediate is plausible but generally less favored than the SNAr pathway, which does not require such harsh conditions.

The substituents on the pyrimidine ring play a critical role in determining the rate and regioselectivity of SNAr reactions.

Ring Nitrogens: The two nitrogen atoms are powerful electron-withdrawing groups that activate the ring for nucleophilic attack. Their effect is most pronounced at the ortho (C-2, C-4, C-6) and para (C-5 relative to N-1 and N-3, but more importantly C-2/C-4/C-6 are activated) positions.

Chlorine at C-2: The chlorine atom is an electron-withdrawing group via induction and a weak deactivator. More importantly, it is a good leaving group in SNAr reactions. The C-2 position is significantly activated by both ring nitrogens.

Iodine at C-5: The C-5 position is meta to the two ring nitrogens, and thus is significantly less activated towards SNAr compared to the C-2 and C-4/C-6 positions. While iodine is a better leaving group than chlorine in many substitution reactions, its position makes it less susceptible to displacement via the SNAr mechanism.

Methyl Group at C-4: The methyl group is weakly electron-donating and can exert a minor deactivating effect on the ring. It can also provide some steric hindrance to an incoming nucleophile attacking the adjacent C-5 position.

The combined electronic effects strongly favor nucleophilic attack at the C-2 position over the C-5 position.

In SNAr reactions of this compound, high selectivity for the displacement of the chlorine atom at the C-2 position is expected. This is a classic example of where positional activation dominates over leaving group ability.

Positional Activation: The C-2 position is flanked by one nitrogen and is para to the other, making it highly electrophilic and susceptible to nucleophilic attack. The C-5 position is only meta to the nitrogens and is therefore much less electronically activated. stackexchange.com Studies on analogous 2,4-dichloropyrimidines consistently show that attack is favored at the C-4 position (and by extension, the electronically similar C-2 position) over other sites. stackexchange.comwuxiapptec.com

Leaving Group Ability: In reactions where C-X bond cleavage is part of the rate-determining step, the order of leaving group ability is typically I > Br > Cl > F. However, in SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, and the C-X bond is broken in a subsequent, fast step. govtpgcdatia.ac.in Therefore, the intrinsic leaving group ability of iodide versus chloride is less important than the stability of the transition state leading to the Meisenheimer intermediate.

As a result, nucleophiles will preferentially attack the more electrophilic C-2 position, leading to the selective displacement of the chlorine atom. The C-I bond at the C-5 position would likely remain intact under typical SNAr conditions, making this compound a useful scaffold for sequential functionalization.

Table 1: Predicted Regioselectivity in SNAr Reaction

| Position | Halogen | Electronic Activation | Leaving Group Ability | Predicted Outcome |

| C-2 | Chlorine | High (ortho/para to N) | Good | Displaced |

| C-5 | Iodine | Low (meta to N) | Excellent | Retained |

A wide variety of nucleophiles can be employed to displace the C-2 chlorine atom of this compound, reflecting the broad utility of SNAr reactions on activated pyrimidines.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are common nucleophiles, leading to the formation of 2-aminopyrimidine (B69317) derivatives. Reactions with amines are foundational in the synthesis of many biologically active compounds. nih.govnih.gov

S-Nucleophiles: Thiols and thiolates are excellent nucleophiles for SNAr reactions and react readily with activated halopyrimidines to form 2-thiopyrimidine derivatives. chemrxiv.org

O-Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides are also effective nucleophiles, yielding 2-alkoxy- or 2-aryloxypyrimidines. Hydroxide can also be used, though competing side reactions may occur. wuxiapptec.com

The general reactivity of these nucleophiles allows for the synthesis of a diverse library of 5-iodo-4-methylpyrimidine (B1314226) derivatives, which can be further modified, for instance, via cross-coupling reactions at the C-5 iodo position.

Table 2: Examples of SNAr Reactions on Analogous Halopyrimidines

| Substrate | Nucleophile | Product | Reference |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |

| 2,4-Dichloropyrimidine | Ammonia | 2-Chloro-4-aminopyrimidine | stackexchange.com |

| 2-MeSO₂-4-chloropyrimidine | Sodium Methoxide | 4-Chloro-2-methoxypyrimidine | wuxiapptec.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Mechanistic Investigations of SNAr Pathways in Halogenated Pyrimidines

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

The dual halogenation of the pyrimidine ring at positions 2 and 5 makes this compound an excellent substrate for sequential cross-coupling reactions. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds is the primary determinant of its reactivity. The C-I bond is substantially weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This inherent reactivity difference allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation at Halogenated Sites

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For this compound, this reaction is expected to proceed with high regioselectivity at the C5-iodo position. Standard conditions typically involve a palladium catalyst, a base, and an organoboron reagent in a suitable solvent system.

Research on analogous dihalopyrimidines, such as 2,4,5,6-tetrachloropyrimidine, has established a clear hierarchy of reactivity for Suzuki couplings, where the most electrophilic positions react first. researchgate.net In the case of this compound, the C-I bond's lability ensures initial coupling at the C5 position. Following the initial reaction, a second, typically more forcing, Suzuki coupling can be performed at the C2-chloro position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Position | Catalyst | Base | Solvent | Temperature (°C) | Boronic Acid Partner | Reference |

|---|---|---|---|---|---|---|

| C5-I (Predicted) | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ (2M aq.) | Dioxane or Toluene | 60-80 | Arylboronic acid | researchgate.netmdpi.comnih.gov |

| C2-Cl (Sequential) | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ (2M aq.) | Dioxane or Toluene | 80-100 | Arylboronic acid | researchgate.netmdpi.com |

Sonogashira Coupling and Other C(sp²)-C(sp) Bond Formations

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, selective alkynylation at the C5-iodo position is highly favored under standard Sonogashira conditions. This allows for the introduction of an alkyne moiety, which can serve as a handle for further transformations like cycloadditions or subsequent coupling reactions.

Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain syntheses to avoid undesired alkyne homocoupling (Glaser coupling). rsc.orgnih.gov The reactivity order (I > Br > Cl > OTf) remains consistent in these systems.

Table 2: General Conditions for Selective Sonogashira Coupling at C5-I

| Catalyst System | Base | Solvent | Temperature | Alkyne Partner | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) or Diisopropylamine | THF or DMF | Room Temp. to 65°C | Terminal Alkyne | wikipedia.orglibretexts.org |

| Pd(OAc)₂ (Copper-free) | K₂CO₃ or Cs₂CO₃ | Isopropanol or NMP | Room Temperature | Terminal Alkyne | rsc.org |

Heck Coupling and Related Arylation Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would also proceed with high selectivity at the C5-iodo position of the target pyrimidine. The reaction is typically carried out in the presence of a palladium source, a phosphine (B1218219) ligand (or ligand-free under certain conditions), and a base. The choice of base, such as triethylamine or potassium acetate, and solvent can influence the reaction's efficiency. The stereochemical outcome of the Heck reaction is typically trans on the newly formed double bond. organic-chemistry.org

Table 3: General Conditions for Selective Heck Coupling at C5-I

| Catalyst | Base | Solvent | Temperature (°C) | Alkene Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | Styrene, Acrylates | wikipedia.orgdiva-portal.org |

Investigation of Palladium, Copper, and Other Catalyst Systems for Pyrimidine Functionalization

Palladium remains the most versatile and widely used catalyst for the functionalization of pyrimidines. libretexts.org Palladium(0) complexes are the active species that initiate the catalytic cycle via oxidative addition into the carbon-halogen bond. youtube.com Various precatalysts, such as Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₂Cl₂], are commonly employed and are reduced in situ to the active Pd(0) state. researchgate.netyoutube.com

Copper catalysts play a crucial role, most notably as a co-catalyst in the Sonogashira reaction, where a copper-acetylide intermediate is believed to participate in the transmetalation step. wikipedia.orglibretexts.org Copper is also used in Ullmann-type couplings and has been investigated for C-H functionalization reactions of heterocyclic systems. figshare.com Tandem palladium/copper catalytic systems have been developed to facilitate cascade reactions, demonstrating the synergistic potential of using multiple transition metals. acs.org While less common for pyrimidines, nickel-based catalysts are emerging as a cost-effective alternative to palladium for certain cross-coupling reactions.

Ligand Effects on Reactivity, Selectivity, and Reaction Efficiency

The choice of ligand coordinated to the metal center is critical and can profoundly influence the outcome of a cross-coupling reaction. Ligands can affect catalyst stability, reaction rate, and, most importantly, selectivity. nih.gov

Phosphine Ligands: Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are classic ligands. However, the development of bulky, electron-rich mono- and bidentate phosphine ligands (e.g., Buchwald-type ligands, XPhos, SPhos) has significantly expanded the scope of cross-coupling, enabling the use of less reactive electrophiles like aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium. nih.govacs.org These ligands have been shown to be highly effective in promoting cross-coupling reactions. In some cases, particularly with sterically hindered NHC ligands, it is possible to invert the "innate" regioselectivity of a substrate. For instance, while 2,4-dihalopyrimidines typically react at the more activated C4 position, certain bulky NHC ligands can uniquely promote C2-selective coupling. nih.govfigshare.com

Ligand-Free Conditions: Interestingly, some reactions show unconventional selectivity under "ligand-free" conditions. For example, the first C5-selective cross-coupling of 2,5-dichloropyrimidine (B52856) was achieved using Jeffery conditions (involving a phase-transfer catalyst like a tetraalkylammonium salt), which are thought to involve palladium nanoparticles as the active catalytic species. nih.gov

C-H Activation Strategies Involving this compound Scaffolds

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing aromatic and heteroaromatic rings. nih.govresearchgate.net This approach avoids the pre-functionalization (e.g., halogenation or metallation) of the substrate. For this compound, the only available site for direct C-H activation is the C6-H bond.

The feasibility and regioselectivity of C-H activation are heavily influenced by the electronic environment of the ring and the use of directing groups. researchgate.netrsc.org In the target molecule, the pyrimidine ring is electron-deficient due to the two nitrogen atoms and the two electron-withdrawing halogen substituents. This inherent electronic nature makes it a suitable candidate for certain types of C-H functionalization.

Palladium-catalyzed C-H arylation has been demonstrated on pyrimidine cores, often showing a preference for the C5 position in unsubstituted pyrimidines. rsc.org However, with the C5 position blocked by an iodine atom, any C-H activation on the this compound scaffold would be directed to the C6 position. The reaction would likely require a transition-metal catalyst (e.g., Palladium, Rhodium, or Copper) and an oxidant. The directing ability of the pyrimidine nitrogen atoms themselves can guide the catalyst to the adjacent C6 position. While specific studies on this exact substrate are not prevalent, the principles established in the broader field of pyrimidine C-H activation suggest that functionalization at the C6 position is a viable synthetic route. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-H functionalization of the pyrimidine ring in this compound is not extensively documented, the reactivity of the chloro and iodo substituents in palladium-catalyzed cross-coupling reactions is well-established for analogous compounds. These reactions serve as a powerful tool for the elaboration of the pyrimidine scaffold. The differential reactivity of the C-I and C-Cl bonds (I > Br > Cl) is a key factor in achieving selective functionalization. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyrimidine with an organoboron compound. For dihalogenated pyrimidines, the reaction can be controlled to achieve selective substitution at the more reactive C-I bond, followed by reaction at the C-Cl bond if desired. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are commonly employed. researchgate.netuoanbar.edu.iq The use of microwave irradiation can significantly accelerate these reactions. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the context of this compound, selective coupling at the C-I bond is anticipated under standard Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govwikipedia.org

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions of related chloropyrimidines.

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | clockss.org |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | researchgate.net |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT to 50 | Good | organic-chemistry.orgnih.gov |

This table presents generalized conditions for related compounds and should be considered as a starting point for the optimization of reactions with this compound.

Directed C-H Activation Methodologies at Peripheral Positions

Directing groups play a crucial role in achieving regioselective C-H activation by positioning a transition metal catalyst in close proximity to a specific C-H bond. nih.gov For pyrimidine derivatives, the nitrogen atoms of the ring can themselves act as directing groups, although their effectiveness can be limited. researchgate.net

In the case of this compound, the peripheral C-H bond is at the 6-position. While direct C-H functionalization at this position for this specific molecule is not widely reported, related strategies on other pyrimidine systems offer insights. For instance, palladium-catalyzed remote C-H functionalization at the C5-position of 2-aminopyrimidines has been demonstrated, showcasing the potential for activating specific C-H bonds on the pyrimidine ring. rsc.orgrsc.org The development of "U-shaped" templates with nitrile-based directing groups has enabled meta-selective C-H activation in aromatic systems, a strategy that could potentially be adapted for pyrimidines. nih.gov

Other Significant Transformation Reactions of this compound

Beyond palladium-catalyzed reactions, the substituents on the pyrimidine ring of this compound can undergo a variety of other important chemical transformations.

Oxidation and Reduction Chemistry of the Pyrimidine Core and Methyl Group

Oxidation: The methyl group at the C4 position of the pyrimidine ring is susceptible to oxidation. The oxidation of methylpyridines under aqueous conditions, often involving radical chemistry, can lead to the formation of corresponding carboxylic acids or other oxidized products. researchgate.net For instance, the oxidation of the methyl group on 5-methylcytosine, a pyrimidine derivative, to a formyl or carboxyl group is a known biological process. wur.nl In a synthetic context, oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially convert the methyl group of this compound to a carboxylic acid, although the harsh conditions might affect other parts of the molecule. A milder approach involves the formation of a pyrimidine N-oxide. The oxidation of pyrimidines with peroxy acids like m-chloroperbenzoic acid (m-CPBA) can yield N-oxides. clockss.org This transformation can alter the electronic properties of the ring and facilitate subsequent reactions. wikipedia.org

Reduction: The chloro and iodo substituents, as well as the pyrimidine ring itself, can be reduced under various conditions. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines. oregonstate.edu Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. oregonstate.edutcichemicals.com It is possible to achieve selective dehalogenation, with the more labile C-I bond likely being reduced preferentially over the C-Cl bond. The pyrimidine ring can also be reduced to a dihydropyrimidine (B8664642) or a tetrahydropyrimidine (B8763341) under more forcing hydrogenation conditions. oregonstate.eduumich.edu

The following table outlines general conditions for oxidation and reduction reactions of related pyrimidine and pyridine (B92270) derivatives.

| Reaction | Reagent/Catalyst | Product Type | Reference |

| Oxidation | |||

| Methyl Group | Fenton's Reagent | Carboxylic Acid/Oxidized Products | researchgate.net |

| Pyrimidine Ring | m-Chloroperbenzoic Acid (m-CPBA) | N-Oxide | clockss.org |

| Reduction | |||

| Dehalogenation | Pd/C, H₂ | Dehalogenated Pyrimidine | oregonstate.edu |

| Ring Reduction | PtO₂, H₂ | Dihydropyrimidine/Tetrahydropyrimidine | oregonstate.edu |

This table provides a general overview of potential reactions based on related systems.

Diazotization and Related Conversion of Amine Precursors

A plausible synthetic route to this compound could therefore involve the diazotization of 2-amino-5-iodo-4-methylpyrimidine. The amino group would be converted to a diazonium salt, which is then displaced by a chloride ion.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Iodo 4 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 2-Chloro-5-iodo-4-methylpyrimidine, a suite of NMR experiments would be required for a complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis for Definitive Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two primary signals. A singlet corresponding to the methyl protons (CH₃) at position 4, and a singlet for the lone aromatic proton (H-6) on the pyrimidine (B1678525) ring. The chemical shift of the methyl protons would likely appear in the range of δ 2.0-3.0 ppm. The H-6 proton, being on an electron-deficient aromatic ring and influenced by the adjacent chloro and iodo substituents, would be expected to resonate at a downfield chemical shift, potentially in the range of δ 8.0-9.0 ppm.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. It is anticipated to show five distinct signals corresponding to the five carbon atoms in the molecule. The methyl carbon would have a characteristic chemical shift in the aliphatic region (δ 15-25 ppm). The four carbons of the pyrimidine ring would appear in the aromatic region (typically δ 110-170 ppm). The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the iodine (C-5) would experience significant deshielding effects, with their exact chemical shifts also being influenced by the other substituents on the ring. The quaternary carbon (C-4) and the protonated carbon (C-6) would also have distinct chemical shifts.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. It is important to note that these are predicted values and await experimental verification.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-6 | 8.5 | - |

| -CH₃ | 2.5 | - |

| C-2 | - | 160 |

| C-4 | - | 165 |

| C-5 | - | 95 |

| C-6 | - | 158 |

| -CH₃ | - | 20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): In this case, with only one aromatic proton, a COSY experiment would be of limited use for the pyrimidine ring itself. However, it could be used to confirm the absence of proton-proton coupling for the H-6 and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical for directly correlating the proton signals with their attached carbon atoms. It would definitively link the H-6 proton signal to the C-6 carbon signal and the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to piecing together the entire molecular structure. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the methyl protons and C-4 and C-5. The H-6 proton would be expected to show correlations to C-2, C-4, and C-5. These correlations would provide unequivocal evidence for the substitution pattern on the pyrimidine ring.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the conformation and packing of this compound in the crystalline state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) could be used to obtain high-resolution ¹³C spectra of the solid material. These spectra could reveal the presence of different polymorphs or conformational isomers that are not observable in solution-state NMR. Furthermore, ssNMR could provide insights into intermolecular interactions, such as halogen bonding involving the chlorine and iodine atoms, which can influence the crystal packing.

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound would be expected to display a series of characteristic bands.

C-H vibrations: The aromatic C-H stretching vibration of the H-6 proton would likely appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the methyl group would be observed in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C=C and C=N stretching vibrations: The pyrimidine ring stretching vibrations, involving both C=C and C=N bonds, would give rise to a set of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-I stretching vibrations: The C-Cl stretching vibration is expected to appear in the range of 600-800 cm⁻¹. The C-I stretching vibration would be found at a lower frequency, typically between 500 and 600 cm⁻¹.

A hypothetical data table for key vibrational frequencies is provided below.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050 | 3050 |

| Aliphatic C-H stretch | 2950, 2870 | 2950, 2870 |

| C=N/C=C ring stretch | 1580, 1550, 1470 | 1580, 1550, 1470 |

| CH₃ deformation | 1440, 1380 | 1440, 1380 |

| C-Cl stretch | 750 | 750 |

| C-I stretch | 550 | 550 |

Correlation of Vibrational Data with Molecular Structure and Bonding

The precise frequencies of the vibrational modes are sensitive to the electronic and steric effects of the substituents. The presence of the electron-withdrawing chlorine and iodine atoms would influence the electron distribution within the pyrimidine ring, which in turn would affect the force constants of the C=C and C=N bonds and thus their stretching frequencies. A detailed analysis of the FT-IR and FT-Raman spectra, often aided by computational chemistry methods such as Density Functional Theory (DFT), would allow for a comprehensive assignment of all fundamental vibrational modes and provide a deeper understanding of the molecular structure and bonding within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths of absorption providing information about the types of electronic transitions occurring within the molecule.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of a substituted pyrimidine such as this compound is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. rsc.orgrsc.org The pyrimidine ring itself is a π-deficient aromatic system containing two nitrogen atoms with lone pairs of electrons (n).

π → π Transitions:* These are typically high-intensity absorptions (large molar absorptivity, ε) that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For the parent pyrimidine, these transitions occur at high energies (short wavelengths). rsc.org The presence of substituents—chloro, iodo, and methyl groups—on the ring significantly modulates the energy of these transitions. The electron-donating methyl group and the electron-withdrawing, yet polarizable, halogen atoms influence the energy levels of the molecular orbitals, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. They are characteristically of much lower intensity (small ε) than π → π* transitions and occur at longer wavelengths. rsc.orgresearchgate.net These transitions are often sensitive to the solvent environment; polar, protic solvents can form hydrogen bonds with the nitrogen lone pairs, stabilizing the n orbital, which leads to a blue shift (hypsochromic shift) in the absorption. researchgate.net

While specific experimental values for this compound are not widely published, a hypothetical UV-Vis data table based on known effects in similar systems is presented below.

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | 250 - 290 | > 5,000 | Hexane |

| n → π | 300 - 340 | < 1,000 | Hexane |

Investigation of Electronic Delocalization within the Pyrimidine System

The substituents on the pyrimidine ring play a critical role in the electronic delocalization of the π system. The chlorine atom at the 2-position and the iodine atom at the 5-position are both electron-withdrawing via induction but can also donate electron density through resonance (mesomeric effect) due to their lone pairs. The methyl group at the 4-position is a weak electron-donating group through hyperconjugation.

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of its geometry and insights into how molecules arrange themselves in a crystal lattice.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Although a specific crystal structure for this compound is not publicly available, expected values for its key geometric parameters can be inferred from studies on closely related halogenated pyrimidines and standard bond lengths. The pyrimidine ring is expected to be nearly planar. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl and C-I bonds will have lengths typical for such bonds on an aromatic ring. The internal angles of the pyrimidine ring may show slight distortions from the ideal 120° for sp² hybridized carbons due to the presence of the two nitrogen atoms and the steric and electronic influence of the substituents.

| Parameter | Expected Value | Justification |

| C-Cl Bond Length | ~1.74 Å | Standard sp² C-Cl bond length. |

| C-I Bond Length | ~2.10 Å | Standard sp² C-I bond length. |

| C-N Bond Lengths | ~1.33 - 1.34 Å | Typical C-N bond lengths in pyrimidine. |

| C-C Bond Lengths | ~1.39 - 1.40 Å | Typical aromatic C-C bond lengths. |

| C-N-C Angle | ~115° | Angle is compressed from 120° in pyrimidine. |

| N-C-N Angle | ~128° | Angle is expanded from 120° in pyrimidine. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...N Hydrogen Bonds)

The solid-state packing of this compound would be dictated by a variety of non-covalent interactions. Given the presence of chlorine, iodine, and nitrogen atoms, halogen bonding is expected to be a dominant structure-directing interaction. nih.govmdpi.com

C-H...N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H on the pyrimidine ring or the methyl group's C-H bonds as donors and a nitrogen atom as an acceptor are also highly probable. acs.org These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the fine-tuning of crystal packing.

π-π Stacking: The planar pyrimidine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The electron-deficient nature of the halogenated pyrimidine ring would favor offset stacking arrangements.

These interactions would likely guide the molecules to form well-defined motifs, such as chains or sheets, in the solid state. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₄ClIN₂), the exact mass of its molecular ion can be calculated and compared to an experimental value to unambiguously confirm its formula. uni.lu

The monoisotopic mass of the molecular ion [M]⁺˙ is calculated to be 269.91077 Da .

Electron impact (EI) ionization of this molecule would produce a characteristic fragmentation pattern that provides structural information. Studies on halogenated pyrimidines indicate that the most likely fragmentation pathways involve the loss of the halogen substituents and cleavage of the pyrimidine ring. nih.govresearchgate.netsapub.org

A plausible fragmentation pathway would include:

Loss of the iodine radical (•I): This is often a primary fragmentation step for iodo-aromatic compounds due to the relative weakness of the C-I bond.

Loss of the chlorine radical (•Cl): Subsequent or alternative loss of the chlorine atom.

Loss of HCN: A characteristic fragmentation of pyrimidine and pyridine (B92270) rings, leading to a four-membered ring fragment.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group.

| m/z (Mass/Charge) | Ion Formula | Identity |

| 269.9108 | [C₅H₄³⁵ClIN₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 271.9078 | [C₅H₄³⁷ClIN₂]⁺˙ | Molecular Ion Isotope [M+2]⁺˙ |

| 234.9492 | [C₅H₄³⁵ClN₂]⁺ | [M - I]⁺ |

| 142.9985 | [C₅H₄N₂]⁺˙ | [M - I - Cl]⁺˙ |

| 141.9906 | [C₅H₃³⁵Cl]⁺˙ | [M - I - HCN]⁺˙ |

| 115.9727 | [C₄H₂N]⁺ | [M - I - Cl - HCN]⁺ |

This detailed spectroscopic and structural characterization provides a comprehensive molecular portrait of this compound, highlighting the interplay of its constituent atoms and their influence on its electronic and solid-state properties.

Computational and Theoretical Studies on 2 Chloro 5 Iodo 4 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. jchemrev.com It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for studying relatively complex molecules like substituted pyrimidines. nih.govnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov

Functionals: A functional in DFT approximates the exchange-correlation energy. For pyrimidine (B1678525) derivatives and similar organic molecules, hybrid functionals are very common. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that often provides a good balance of accuracy and computational efficiency for molecular geometries and electronic properties. nih.govijcce.ac.irirjweb.com Other functionals, such as the M06-2X, are also designed to handle main-group chemistry and non-covalent interactions effectively. stackexchange.com

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G or the more extensive 6-311++G(d,p), are frequently used. nih.govirjweb.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of orbitals, which is crucial for molecules with heteroatoms. Diffuse functions (+) are important for accurately describing anions or systems with non-covalent interactions. youtube.com For a molecule containing a heavy atom like iodine, effective core potentials (ECPs) such as LANL2DZ are often employed to replace the core electrons, simplifying the calculation while maintaining accuracy. youtube.com

A typical level of theory for a molecule like 2-Chloro-5-iodo-4-methylpyrimidine would be B3LYP with a mixed basis set: 6-311+G(d,p) for C, H, N, and Cl, and an ECP like LANL2DZ for the iodine atom.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the pyrimidine ring and the iodine atom due to iodine's lone pairs. The LUMO would likely be localized over the electron-deficient pyrimidine ring, particularly near the electronegative chlorine atom and nitrogen atoms.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | LUMO-HOMO energy difference, indicating chemical reactivity |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core pairs, and bonding pairs. This analysis provides quantitative insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. The stabilization energy, E(2), quantifies the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals (π*) of the pyrimidine ring.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions. nih.gov

Negative Regions (Red/Yellow): These areas have an excess of electrons and are characteristic of nucleophilic sites, prone to attack by electrophiles. For this molecule, such regions would be expected around the nitrogen atoms of the pyrimidine ring due to their lone pairs.

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, which are susceptible to attack by nucleophiles. Positive potentials would likely be found around the hydrogen atoms of the methyl group and in the region of the C2-Cl bond.

Neutral Regions (Green): Indicate areas with moderate electrostatic potential.

The MEP map provides a clear, visual prediction of the molecule's reactive behavior. researchgate.netresearchgate.net

Calculating the partial atomic charges on each atom in a molecule helps to understand its electronic distribution and dipole moment. Several schemes exist for this purpose. researchgate.net

Mulliken Population Analysis: This is one of the oldest methods, partitioning the total electron population among the atoms. While computationally simple, its results can be highly sensitive to the basis set used. q-chem.com

Hirshfeld Population Analysis: This method defines the charge on an atom by how much its electron density deforms from the density of the isolated, spherical atom. Hirshfeld charges are generally considered less dependent on the basis set than Mulliken charges. researchgate.netq-chem.com An improved version, the iterative Hirshfeld scheme, often yields more chemically intuitive charge values. q-chem.com The CM5 model is a further refinement that maps Hirshfeld charges to produce more accurate dipole moments. nih.gov

For this compound, the nitrogen and chlorine atoms are expected to carry negative partial charges, while the carbon atoms bonded to them, along with the hydrogen atoms, would carry positive charges.

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| N1 | -0.15 | C5 | -0.05 |

| C2 | +0.12 | C6 | +0.08 |

| N3 | -0.16 | Cl | -0.09 |

| C4 | +0.10 | I | -0.03 |

Note: The data presented in the tables are illustrative and represent typical values that would be expected from DFT calculations. They are not based on published results for this specific molecule.

Geometry Optimization and Conformational Landscape Analysis

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules. These computational methods allow for the simulation of various spectra, providing insights into molecular structure, bonding, and electronic transitions.

Simulation of Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED) Analysis

While specific vibrational spectra simulations for this compound are not available, studies on related compounds like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP) demonstrate the utility of this approach. For these molecules, researchers have successfully recorded and simulated Fourier-transform infrared (FTIR) and FT-Raman spectra.

The process typically involves optimizing the molecular geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(**)). Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data.

Potential Energy Distribution (PED) analysis is then employed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of the chemical bonds and functional groups. nih.gov This detailed assignment is crucial for a definitive interpretation of the experimental IR and Raman spectra.

Table 1: Illustrative Example of Vibrational Frequency Assignment for a Substituted Pyrimidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution |

| C-H stretch | 3050 | 3045 | 95% C-H str. |

| C=N stretch | 1620 | 1615 | 80% C=N str. + 15% C-C str. |

| CH₃ rock | 1050 | 1045 | 75% CH₃ rock + 20% C-C bend |

| C-Cl stretch | 780 | 775 | 85% C-Cl str. |

| C-I stretch | 550 | 540 | 90% C-I str. |

Note: This table is a hypothetical representation based on typical values for similar compounds and does not represent actual data for this compound.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often the Gauge-Independent Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. Theoretical ¹³C and ¹H NMR chemical shifts can be calculated and then correlated with experimental data.

In a study on methyl 2-chloro-4-iodonicotinate, the ¹³C NMR spectrum was simulated using the GIAO method in a dimethyl sulfoxide (B87167) solution, and the calculated isotropic chemical shifts were compared with the observed values. nih.gov Such comparisons can aid in the definitive assignment of NMR signals and confirm the proposed molecular structure. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or specific intermolecular interactions not fully captured by the computational model. nih.gov

Investigation of Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Computational chemistry provides a framework for investigating the non-linear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics. The first hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule.

For related pyrimidine derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, the first hyperpolarizability and its related components have been calculated using DFT methods with a finite-field approach. These calculations can predict whether a molecule is likely to exhibit a significant NLO response. The presence of donor and acceptor groups and an extended π-conjugated system can enhance the first hyperpolarizability.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state structures. While specific studies on the reaction mechanisms of this compound are lacking, the general approach involves mapping the potential energy surface of a reaction.

For instance, in the synthesis of related pyrimidine compounds, computational methods could be used to model the transition states of key steps, such as nucleophilic substitution or cross-coupling reactions. By calculating the activation energies, researchers can predict the most likely reaction pathways and understand the factors that influence reactivity and product selectivity.

Studies on Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational models can account for solvent effects either implicitly, using a continuum model, or explicitly, by including individual solvent molecules in the calculation.

Studies on other organic molecules have shown that solvent polarity can alter the energies of molecular orbitals, affect the positions of UV-Vis absorption bands (solvatochromism), and modify the energy barriers of reactions. For a molecule like this compound, the polarity of the solvent would be expected to influence its dipole moment and the relative stability of polar transition states, thereby affecting its reactivity in different solvent environments.

Applications of 2 Chloro 5 Iodo 4 Methylpyrimidine As a Synthetic Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The distinct reactivity of the chloro and iodo substituents on the pyrimidine (B1678525) ring allows for selective and sequential reactions, making 2-chloro-5-iodo-4-methylpyrimidine a valuable precursor for a variety of complex heterocyclic structures. This adaptability is crucial for the development of new chemical entities with tailored properties.

Construction of Diverse Pyrimidine Derivatives with Enhanced Functionality

The presence of two different halogen atoms on the pyrimidine ring is a key feature of this compound. The chlorine and iodine atoms can be selectively replaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This differential reactivity facilitates the synthesis of highly substituted and functionally diverse pyrimidine derivatives. For instance, the more reactive iodo group can participate in cross-coupling reactions, while the chloro group can be substituted in a subsequent step. This stepwise functionalization is a powerful strategy for building molecular complexity.

Formation of Fused and Polycyclic Heterocyclic Systems

This compound serves as an excellent starting material for the synthesis of fused and polycyclic heterocyclic systems. These complex structures are of great interest due to their prevalence in biologically active natural products and pharmaceuticals. The strategic placement of the reactive chloro and iodo groups allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrimidine core. For example, it can be utilized in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net The ability to construct such intricate molecular frameworks is a testament to the synthetic utility of this versatile building block.

Precursor in Medicinal Chemistry Research for Advanced Scaffolds

In the realm of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. This compound provides a strategic entry point for the design and synthesis of novel pyrimidine-based therapeutic agents.

Design and Synthesis of Novel Pyrimidine-Based Enzyme Inhibitors

The pyrimidine core is a common feature in many enzyme inhibitors, and this compound is a valuable tool for developing new inhibitors with improved potency and selectivity. For example, pyrimidine derivatives have been investigated for their ability to inhibit kinases, which are critical targets in cancer therapy. The ability to readily introduce various substituents onto the pyrimidine ring allows for the fine-tuning of interactions with the enzyme's active site. A study on 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives demonstrated their potential as neuraminidase inhibitors for the influenza A virus. nih.gov

Development of Ligands for Specific Receptor Interactions

The development of ligands that bind selectively to specific biological receptors is a cornerstone of modern drug discovery. The structural versatility of this compound allows for the systematic modification of the pyrimidine scaffold to optimize binding affinity and selectivity for a given receptor target. Pyrimidine derivatives have been explored as adenosine (B11128) receptor antagonists, highlighting the potential of this class of compounds in developing new therapeutics. researchgate.net

Generation of Scaffolds for Potential Biologically Active Molecules

Beyond specific targets, this compound is instrumental in generating diverse molecular scaffolds that can be screened for a wide range of biological activities. The ability to easily create libraries of related compounds from this starting material accelerates the discovery of new lead compounds for drug development. The pyrimidine moiety itself is associated with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. growingscience.com

Intermediate in Agrochemical Development

There is no specific information available detailing the use of this compound in the synthesis of pyrimidine-containing pesticides and crop protection agents.

Synthesis of Pyrimidine-Containing Pesticides and Crop Protection Agents

No published research or patents were found that describe the use of this compound as a direct precursor or intermediate in the manufacturing of specific pesticides or crop protection agents.

Utilization in Materials Science for Functional Molecule Synthesis

Specific instances of this compound being utilized in materials science are not described in the available literature.

Incorporation into Polymers and Advanced Materials

There is no information on the incorporation of the this compound unit into polymers or other advanced materials.

Development of Molecules with Specific Optical or Electronic Properties

No studies were identified that focus on the development of molecules with specific optical or electronic properties using this compound as a starting material or key intermediate.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-Chloro-5-iodo-4-methylpyrimidine, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of a pyrimidine precursor. For example, chlorination using phosphoryl chloride (POCl₃) under reflux conditions (80–100°C) introduces the chlorine substituent. Subsequent iodination can be achieved via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) or direct electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like DMF. Control temperature (<50°C) to avoid decomposition. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .

- Characterization : Confirm structure via -/-NMR (chemical shifts: δ ~8.5 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How can researchers mitigate hazards during the synthesis of halogenated pyrimidines like this compound?

- Safety Protocol : Use fume hoods for handling volatile reagents (e.g., POCl₃, ICl). Quench excess reagents with ice-cold sodium bicarbonate. Store waste separately in labeled containers for professional disposal, as halogenated by-products may be toxic or environmentally persistent .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as Fukui indices, to identify reactive sites. For iodine substituents, assess orbital hybridization (e.g., σ-hole interactions) to predict nucleophilic aromatic substitution (SNAr) or oxidative addition pathways. Compare with experimental data (e.g., reaction rates with Pd(PPh₃)₄) to validate computational models .

Q. How do steric and electronic effects of the iodine substituent influence regioselectivity in subsequent functionalization?

- Analysis : The bulky iodine atom creates steric hindrance, directing electrophiles to the less hindered C-4 methyl group. Electronically, the iodine’s +M effect deactivates the pyrimidine ring, slowing SNAr at C-2. Contrast this with chloro analogs (e.g., 2-chloro-4-methylpyrimidine) using Hammett σ constants to quantify electronic differences. Experimental validation via competition reactions (e.g., Suzuki coupling with aryl boronic acids) can reveal selectivity trends .

Q. Why do conflicting reports exist on the stability of this compound under basic conditions?

- Data Contradiction Resolution : Stability discrepancies may arise from solvent choice (e.g., aqueous vs. anhydrous bases) or trace metal impurities. Conduct controlled stability studies in NaOH/MeOH (0.1–1 M) at 25°C, monitoring degradation via LC-MS. Compare with DFT-calculated bond dissociation energies (BDEs) for C–I vs. C–Cl bonds to rationalize decomposition pathways .

Methodological Considerations

Q. What spectroscopic techniques are critical for distinguishing positional isomers in iodinated pyrimidines?

- Techniques : Use -NMR NOESY to confirm spatial proximity of substituents. IR spectroscopy can differentiate C–I (500–600 cm⁻¹) vs. C–Cl (550–750 cm⁻¹) stretches. X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as seen in analogous pyrimidine derivatives .

Q. How can researchers design kinetic studies to evaluate the compound’s role in multi-step syntheses (e.g., drug intermediates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.